

6-Chloro-1-methyl-1H-indazole physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-1-methyl-1H-indazole

Cat. No.: B567460

[Get Quote](#)

An In-depth Technical Guide to 6-Chloro-1-methyl-1H-indazole

This technical guide provides a comprehensive overview of the core physical and chemical properties of **6-Chloro-1-methyl-1H-indazole**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines plausible experimental protocols, and presents a visual workflow for its synthesis.

Introduction

Indazoles are bicyclic heterocyclic aromatic compounds composed of a fused benzene and pyrazole ring.^[1] The indazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties.^{[1][2]} These molecules can exist in different tautomeric forms, with the 1H-tautomer generally being the most stable.^[1] **6-Chloro-1-methyl-1H-indazole** is a specific derivative that serves as a valuable building block in the synthesis of complex, biologically active molecules. This guide details its known characteristics.

Physical and Chemical Properties

The fundamental physical and chemical properties of **6-Chloro-1-methyl-1H-indazole** are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
CAS Number	1210781-03-5	
Molecular Formula	C ₈ H ₇ CIN ₂	
Molecular Weight	166.61 g/mol	
Physical Form	Solid	
Boiling Point	270.8 ± 13.0 °C (at 760 mmHg)	
pKa	Data not available. The parent 1H-indazole has pKa values of 1.04 and 13.86. [3]	N/A
Storage Temperature	Room Temperature	

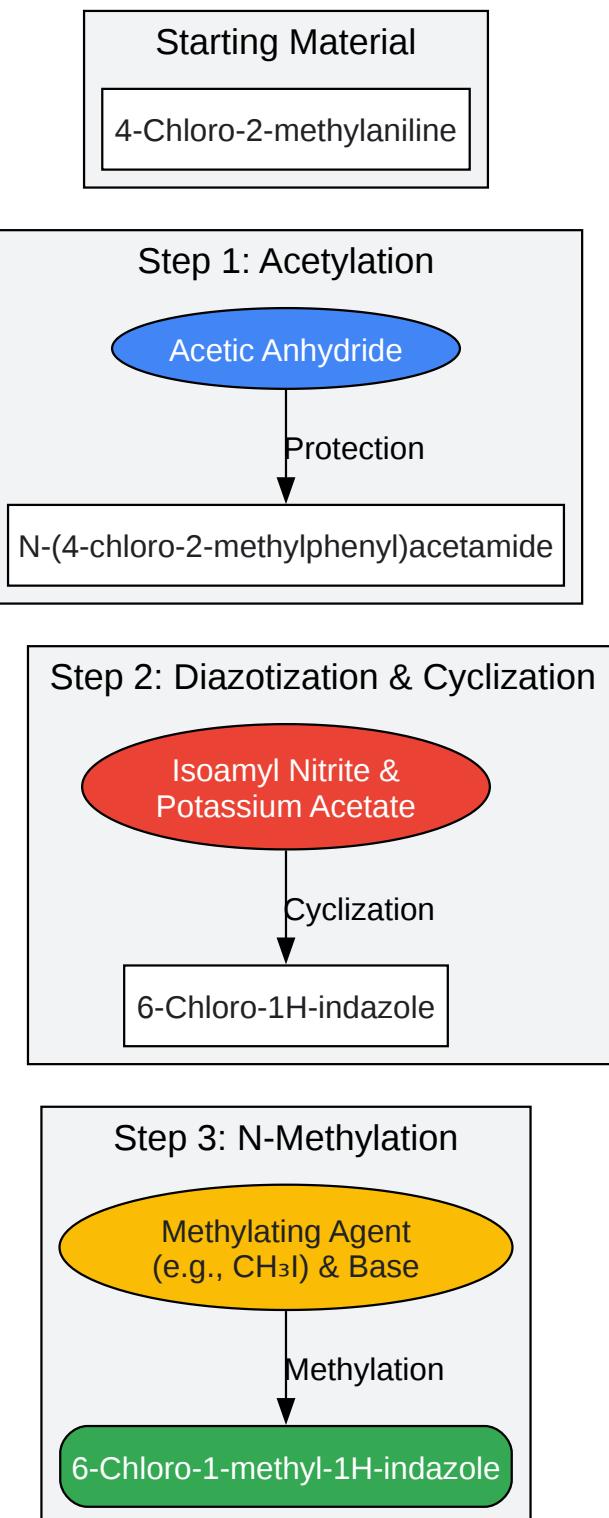
Spectral Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of **6-Chloro-1-methyl-1H-indazole**. While the detailed spectra are proprietary to chemical suppliers, the availability of key spectral data has been confirmed.

Spectroscopic Technique	Availability	Source
¹ H NMR	Available	[4]
¹³ C NMR	Available	[4]
Mass Spectrometry (MS)	Available	[4]
Infrared Spectroscopy (IR)	Available	[4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-Chloro-1-methyl-1H-indazole** is not publicly available in the provided search results, a plausible synthetic route can be constructed based on established methods for analogous indazoles, such as the diazotization of substituted anilines followed by cyclization and methylation.[\[5\]](#)


Plausible Synthesis Method: Diazotization and N-Methylation

- Acetylation of Starting Material: 4-Chloro-2-methylaniline would be acetylated using acetic anhydride to protect the amine and direct the subsequent reaction.
- Diazotization and Cyclization: The acetylated intermediate would then undergo diazotization using a nitrite source (e.g., isoamyl nitrite) in the presence of a base (e.g., potassium acetate).^[5] This step facilitates an intramolecular cyclization to form the indazole ring, yielding 6-chloro-1H-indazole.
- N-Methylation: The resulting 6-chloro-1H-indazole would be N-methylated at the N1 position using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., sodium hydride or potassium carbonate) to yield the final product, **6-Chloro-1-methyl-1H-indazole**.
- Purification: The final compound would be purified using standard laboratory techniques such as column chromatography, recrystallization, or sublimation to achieve the desired purity.

Mandatory Visualization

The following diagram illustrates a logical workflow for the plausible synthesis of **6-Chloro-1-methyl-1H-indazole** as described above.

Plausible Synthetic Workflow for 6-Chloro-1-methyl-1H-indazole

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **6-Chloro-1-methyl-1H-indazole**.

Safety Information

It is crucial to handle **6-Chloro-1-methyl-1H-indazole** with appropriate safety precautions. The Globally Harmonized System (GHS) classification provides the following hazard information.

Category	Information
Pictogram	GHS07 (Harmful)
Signal Word	Warning
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caribjscitech.com [caribjscitech.com]
- 2. benchchem.com [benchchem.com]
- 3. Indazole - Wikipedia [en.wikipedia.org]
- 4. 6-Chloro-1-methyl-1H-indazole(1210781-03-5) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [6-Chloro-1-methyl-1H-indazole physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b567460#6-chloro-1-methyl-1h-indazole-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com